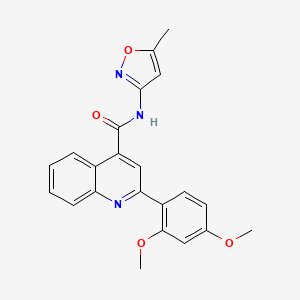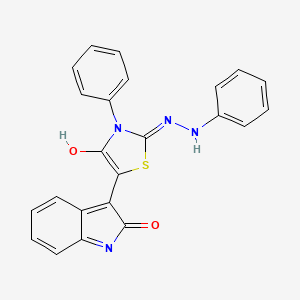
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the quinolinecarboxamide family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is a major excitatory neurotransmitter in the central nervous system. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide acts as an antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. By blocking the action of glutamate, 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide can reduce the excitability of neurons in the brain, which can lead to the prevention of seizures and the reduction of neurodegenerative damage.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects in the brain. 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide can reduce the release of glutamate, which can lead to the prevention of seizures and the reduction of neurodegenerative damage. 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide can also increase the levels of brain-derived neurotrophic factor, which is a protein that promotes the survival and growth of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor subtype. However, 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide also has several limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide. One potential direction is the development of more potent and selective 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide analogs for the treatment of neurological disorders. Another potential direction is the investigation of the long-term effects of 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide on the brain, including its potential for neuroprotection and neuroregeneration. Finally, the investigation of the potential side effects of 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide on other neurotransmitter systems in the brain is also an important future direction.
Métodos De Síntesis
The synthesis of 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide involves the reaction of 2,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the corresponding amide. The amide is then reacted with 4-chloroquinoline to form 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. 2-(2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been shown to block the action of glutamate in the brain, which can lead to the prevention of seizures and the reduction of neurodegenerative damage.
Propiedades
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-13-10-21(25-29-13)24-22(26)17-12-19(23-18-7-5-4-6-15(17)18)16-9-8-14(27-2)11-20(16)28-3/h4-12H,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBDPSZFJCGOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5971564.png)
![N-benzyl-N-methyl-3-{[(3-phenylpropyl)amino]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971568.png)
![6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5971576.png)
![3-(4-chlorophenyl)-2-methyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971583.png)

![1-(diethylamino)-3-(5-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5971591.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)
![2-[4-(2,2-dimethylpropyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5971595.png)
![1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B5971598.png)
![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)
![3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5971607.png)

![3-[4-(4-hydroxy-3-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5971635.png)
![ethyl 5-chloro-3-[(2-pyrazinylamino)methyl]-1-benzofuran-2-carboxylate hydrobromide](/img/structure/B5971646.png)